molecular formula C8H12N2O4 B1202021 3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine CAS No. 74758-63-7

3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine

Cat. No. B1202021
CAS RN: 74758-63-7
M. Wt: 200.19 g/mol
InChI Key: KCAIYJDHLVYANU-VPLCAKHXSA-N
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Description

Alanylclavam is an organonitrogen compound and a member of furans.

Scientific Research Applications

Synthetic Strategies and Pharmacological Applications

Cyclic compounds, including those with oxo and aza groups, play a significant role in medicinal chemistry due to their diverse biological activities. Research has highlighted synthetic strategies and pharmacological applications of related heterocyclic compounds, which may provide a foundation for understanding the applications of "3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine" (Ghosh et al., 2015).

Ugi and Ugi-Type Reactions in Synthesis

The Ugi four-component reactions (U-4CRs) and Joullié-Ugi three-component reactions (JU-3CRs) are critical for synthesizing pseudopeptides and peptide moieties connected to N-heterocyclic motifs, which are found in many natural products and pharmaceutical compounds. These synthetic methodologies may be relevant for the synthesis and application of complex compounds like "3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine" (Nazeri et al., 2020).

Alanine Racemase Inhibitors

Research on alanine racemase, an enzyme involved in bacterial cell wall synthesis, reveals the importance of cyclic and heterocyclic compounds as enzyme inhibitors. This research may offer insights into the biochemical roles and potential therapeutic applications of related compounds (Azam & Jayaram, 2015).

β-Alanine and Plant Metabolism

Studies on β-alanine, a non-proteinogenic amino acid, highlight its role in plant stress responses, lignin biosynthesis, and ethylene production. Research in this area could inform the biological functions and applications of structurally related compounds in plants (Parthasarathy et al., 2019).

Catalytic Synthesis of Heterocyclic Compounds

Research on the catalytic synthesis of heterocyclic compounds, including oxazole derivatives, underscores the importance of cyclic and heterocyclic scaffolds in developing pharmaceuticals and agrochemicals. This research can provide a context for the synthesis and potential applications of "3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine" (Shinde et al., 2022).

properties

CAS RN

74758-63-7

Product Name

3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

(2S)-2-amino-3-[(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid

InChI

InChI=1S/C8H12N2O4/c9-5(8(12)13)1-4-3-10-6(11)2-7(10)14-4/h4-5,7H,1-3,9H2,(H,12,13)/t4-,5-,7-/m0/s1

InChI Key

KCAIYJDHLVYANU-VPLCAKHXSA-N

Isomeric SMILES

C1[C@H]2N(C1=O)C[C@@H](O2)C[C@@H](C(=O)O)N

SMILES

C1C2N(C1=O)CC(O2)CC(C(=O)O)N

Canonical SMILES

C1C2N(C1=O)CC(O2)CC(C(=O)O)N

Other CAS RN

74758-63-7

synonyms

3-(7-oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine
Ro 22-5417
Ro-22-5417

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine
Reactant of Route 2
3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine
Reactant of Route 3
3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine
Reactant of Route 4
3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine
Reactant of Route 5
3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine
Reactant of Route 6
3-(7-Oxo-1-aza-4-oxabicyclo(3.2.0)hept-3-yl)alanine

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